An In-depth Technical Guide to Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate (CAS 113474-25-2)
An In-depth Technical Guide to Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate (CAS 113474-25-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is a versatile carbocyclic compound that has garnered interest within the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Its cyclohexane framework, adorned with a hydroxyl group and two methyl ester functionalities, presents a unique combination of stereochemical complexity and synthetic potential. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this molecule, from its fundamental properties and synthesis to its potential applications as a key building block in the development of novel therapeutics. As a Senior Application Scientist, the following sections are designed to offer not just a recitation of facts, but a deeper understanding of the causality behind the scientific principles and experimental methodologies discussed.
Physicochemical Properties and Structural Elucidation
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is an organic compound with the molecular formula C₁₀H₁₆O₅ and a molecular weight of 216.23 g/mol .[1][2][3] The core of the molecule is a cyclohexane ring, which imparts a three-dimensional structure that can exist in various chair and boat conformations. The stereochemistry of the hydroxyl and dicarboxylate groups significantly influences the molecule's overall shape and its interactions with biological targets.
Table 1: Physicochemical Properties of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
| Property | Value | Source |
| CAS Number | 113474-25-2 | [1][2][3] |
| Molecular Formula | C₁₀H₁₆O₅ | [1][2][3] |
| Molecular Weight | 216.23 g/mol | [1][2][3] |
| Appearance | Liquid or powder | [1][4] |
| Purity | Typically ≥95% | [1][2] |
| Storage | Room temperature or 2-8°C | [2][5] |
| SMILES | COC(=O)C1CC(O)CC(C(=O)OC)C1 |
The presence of the hydroxyl group allows for hydrogen bonding, which can affect its solubility and reactivity.[1] The two methyl ester groups provide sites for further chemical modification, such as hydrolysis to the corresponding dicarboxylic acid or amidation to form novel derivatives.
Synthesis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate
There are two primary synthetic routes to obtain Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate, both of which are of significant interest to the synthetic chemist. The choice of method often depends on the availability of starting materials and the desired stereochemical outcome.
Route 1: Catalytic Hydrogenation of Dimethyl 5-hydroxyisophthalate
A common and efficient method for the synthesis of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate involves the catalytic hydrogenation of dimethyl 5-hydroxyisophthalate.[] This reaction reduces the aromatic ring of the starting material to a cyclohexane ring, yielding the desired product.
Caption: Synthesis via Catalytic Hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a high-pressure reaction vessel, dissolve dimethyl 5-hydroxyisophthalate (1 equivalent) in methanol.
-
Catalyst Addition: Carefully add 5% rhodium on alumina (Rh/Al₂O₃) to the solution at 0°C, followed by the addition of acetic acid. The rhodium catalyst is crucial for the efficient reduction of the aromatic ring under relatively mild conditions.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 55 psi with hydrogen and allow the reaction to stir at room temperature overnight. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the residue using column chromatography on silica gel to yield the pure Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate. A typical yield for this reaction is around 83%.[]
Route 2: Reduction of Dimethyl 5-oxocyclohexane-1,3-dicarboxylate
An alternative synthetic approach involves the reduction of the ketone functionality in dimethyl 5-oxocyclohexane-1,3-dicarboxylate.[7] This method is particularly useful when the oxo-precursor is readily available.
Caption: Synthesis via Ketone Reduction.
Experimental Protocol: Ketone Reduction
-
Reaction Setup: Dissolve dimethyl 5-oxocyclohexane-1,3-dicarboxylate (1 equivalent) in a suitable solvent, such as methanol or ethanol, in a round-bottom flask.
-
Reducing Agent Addition: Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄). The choice of reducing agent can influence the stereoselectivity of the reaction, yielding different ratios of cis and trans isomers of the product.
-
Reaction Monitoring: Stir the reaction mixture at 0°C to room temperature and monitor its progress by TLC until the starting material is consumed.
-
Workup: Quench the reaction by the slow addition of a weak acid (e.g., dilute HCl or acetic acid) to neutralize the excess reducing agent.
-
Extraction and Purification: Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate.
Spectroscopic Characterization
A thorough characterization of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is essential to confirm its structure and purity. The following spectroscopic techniques are typically employed.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals for methoxy protons (-OCH₃) around 3.7 ppm. A multiplet for the proton on the carbon bearing the hydroxyl group (-CHOH) between 3.5 and 4.0 ppm. Complex multiplets for the cyclohexane ring protons between 1.2 and 2.5 ppm. A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.[] |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester groups around 170-175 ppm. A signal for the carbon attached to the hydroxyl group (-CHOH) in the range of 65-75 ppm. Signals for the methoxy carbons (-OCH₃) around 52 ppm. Resonances for the other cyclohexane ring carbons between 20 and 45 ppm. |
| FTIR (cm⁻¹) | A broad O-H stretching band around 3400 cm⁻¹. Strong C=O stretching vibrations for the ester groups around 1730 cm⁻¹. C-O stretching bands between 1000 and 1300 cm⁻¹. C-H stretching vibrations for the sp³ hybridized carbons just below 3000 cm⁻¹. |
| Mass Spec. | The molecular ion peak (M⁺) at m/z 216. Fragmentation patterns may include the loss of a methoxy group (-OCH₃, m/z 185), a carbomethoxy group (-COOCH₃, m/z 157), and water (-H₂O, m/z 198). |
Applications in Drug Discovery and Development
The unique structural features of Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate make it a valuable building block in the design of new therapeutic agents. Cyclohexane derivatives are prevalent in medicinal chemistry, often serving as rigid scaffolds to orient functional groups for optimal interaction with biological targets.[8]
Protein Degrader Building Block
One of the most promising applications of this molecule is as a "Protein Degrader Building Block".[5] Specifically, it can be incorporated as a linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system.[9]
A PROTAC molecule consists of three main components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the POI and the E3 ligase, which is essential for the formation of a productive ternary complex.[10]
Caption: Role in PROTAC-mediated protein degradation.
The hydroxyl group on Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate provides a convenient handle for attaching the linker to either the POI ligand or the E3 ligase ligand. The cyclohexane ring acts as a semi-rigid spacer, and its stereochemistry can be fine-tuned to achieve the optimal distance and orientation for efficient ubiquitination and subsequent degradation of the target protein. The dicarboxylate functionalities offer additional points for chemical modification, allowing for the synthesis of a library of PROTACs with diverse linker properties.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate. It is recommended to handle this compound in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[9][11][12][13][14]
Conclusion
Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate is a valuable and versatile building block for organic synthesis and drug discovery. Its synthesis is achievable through well-established chemical transformations, and its unique structural features make it an attractive component for the design of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, with the aim of empowering researchers to leverage its full potential in their scientific endeavors.
References
-
LookChem. 1,3diMethyl 5hydroxycyclohexane1,3dicarboxylate. [Link]
-
PubChem. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | C10H16O5. [Link]
-
CP Lab Safety. 1, 3-dimethyl 5-hydroxycyclohexane-1, 3-dicarboxylate, min 97%, 1 gram. [Link]
-
Crysdot LLC. Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate - Aliphatic Hydrocarbon. [Link]
-
CP Lab Safety. DIMETHYL 5-HYDROXYCYCLOHEXANE-1,3-DICARBOXYLATE, 95% Purity, C10H16O5, 10 grams. [Link]
-
Shanghai Finebiotech Co.,Ltd. 1,3-dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate CAS NO.113474-25-2. [Link]
-
The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
-
3M. Safety Data Sheet SECTION 1: Identification SECTION 2. [Link]
-
Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Khan-Al-Majid/3d6e5a0e7e1c8d5c9c9b9e6e8e8e8e8e8e8e8e8e]([Link]
-
ResearchGate. Syntheses and some features of five new cyclohexane-1,3-dicarboxylates with multiple stereogenic centers | Request PDF. [Link]
-
Annasaheb Awate College | Manchar. Synthesis, Characterization and Bioactivity Study of 5, 5-dimethylcyclohexane 1, 3-dione and its derivatives. [Link]
-
ResearchGate. A comprehensive analysis of the spectroscopic and drug-like properties of dimethyl 5-hydroxybenzene-1,3-dicarboxylate: insights from DFT and MD simulations | Request PDF. [Link]
-
ResearchGate. A Convenient, Regiospecific Synthesis of Dimethyl 4-Oxocyclopentane-1,3-dicarboxylate. [Link]
-
Organic Syntheses Procedure. rhodium-catalyzed heterocycloaddition of a diazomalonate and a nitrile. [Link]
-
PubMed Central. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]
-
PubChem. Dimethyl 2-hydroxycyclohexane-1,3-dicarboxylate | C10H16O5. [Link]
-
ePrints Soton. Decagram Synthesis of Dimethyl Cubane Dicarboxylate using Con- tinuous–Flow Photochemistry. [Link]
-
ResearchGate. Transformations of dimethyl acetone-1,3-dicarboxylate. The synthesis of (4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiazole-5-carboxylates. [Link]
-
NIST WebBook. 1,3-benzenedicarboxylic acid, 5-hydroxy-, dimethyl ester. [Link]
Sources
- 1. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0220989) [np-mrd.org]
- 2. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0160364) [np-mrd.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. benchchem.com [benchchem.com]
- 7. 1,3‐dimethyl 5‐hydroxycyclohexane‐1,3‐dicarboxylate [thesynnovator.com]
- 8. 1,3,4,5-Tetrahydroxycyclohexanecarboxylic acid, gamma-lactone [webbook.nist.gov]
- 9. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 10. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate 97% | CAS: 113474-25-2 | AChemBlock [achemblock.com]
- 11. The Essential Role of Linkers in PROTACs [axispharm.com]
- 12. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1,3-Dimethyl 5-hydroxycyclohexane-1,3-dicarboxylate | C10H16O5 | CID 58237130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Dimethyl 2-hydroxycyclohexane-1,3-dicarboxylate | C10H16O5 | CID 236596 - PubChem [pubchem.ncbi.nlm.nih.gov]
